Isoquinolinium, 2-octyl-
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Overview
Description
Isoquinolinium, 2-octyl- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry . Isoquinolinium salts, such as 2-octyl-isoquinolinium, are particularly valuable due to their structural diversity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium salts typically involves the reaction of isoquinoline with alkyl halides under basic conditions. For example, 2-octyl-isoquinolinium can be synthesized by reacting isoquinoline with 2-octyl bromide in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired isoquinolinium salt.
Industrial Production Methods
Industrial production of isoquinolinium salts often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process . Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium salts, including 2-octyl-isoquinolinium, can undergo various chemical reactions, such as:
Oxidation: Isoquinolinium salts can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction of isoquinolinium salts can yield tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinolinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as cyanide, amines, or thiols can be used in substitution reactions.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolinium salts.
Scientific Research Applications
Isoquinolinium, 2-octyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isoquinolinium, 2-octyl- involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Isoquinolinium, 2-octyl- can be compared with other similar compounds, such as:
Pyridinium salts: Similar in structure but with a pyridine ring instead of an isoquinoline ring.
Quinolinium salts: Contain a quinoline ring, which is structurally related to isoquinoline.
Other isoquinolinium salts: Variants with different alkyl or functional groups attached to the isoquinoline ring.
Uniqueness
Isoquinolinium, 2-octyl- is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-octylisoquinolin-2-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N/c1-2-3-4-5-6-9-13-18-14-12-16-10-7-8-11-17(16)15-18/h7-8,10-12,14-15H,2-6,9,13H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILAICYBMURYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328728 |
Source
|
Record name | Isoquinolinium, 2-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46906-63-2 |
Source
|
Record name | Isoquinolinium, 2-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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